(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE
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Overview
Description
(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE is a synthetic organic compound that features a pyrrole ring substituted with amino and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate starting materials under controlled conditions.
Substitution Reactions: The amino group is introduced via substitution reactions, often using reagents such as amines or ammonia.
Coupling with 4-Fluorobenzoate: The final step involves coupling the pyrrole derivative with 4-fluorobenzoate under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, ammonia, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features may enable it to act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for drug discovery .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share structural similarities with (Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE.
Pyrrole Derivatives: Other pyrrole-based compounds, such as 2,5-dimethylpyrrole, also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzoate group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-8-12(18(9)2)13(16)17-20-14(19)10-4-6-11(15)7-5-10/h3-8H,1-2H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFJLRSLMLADBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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